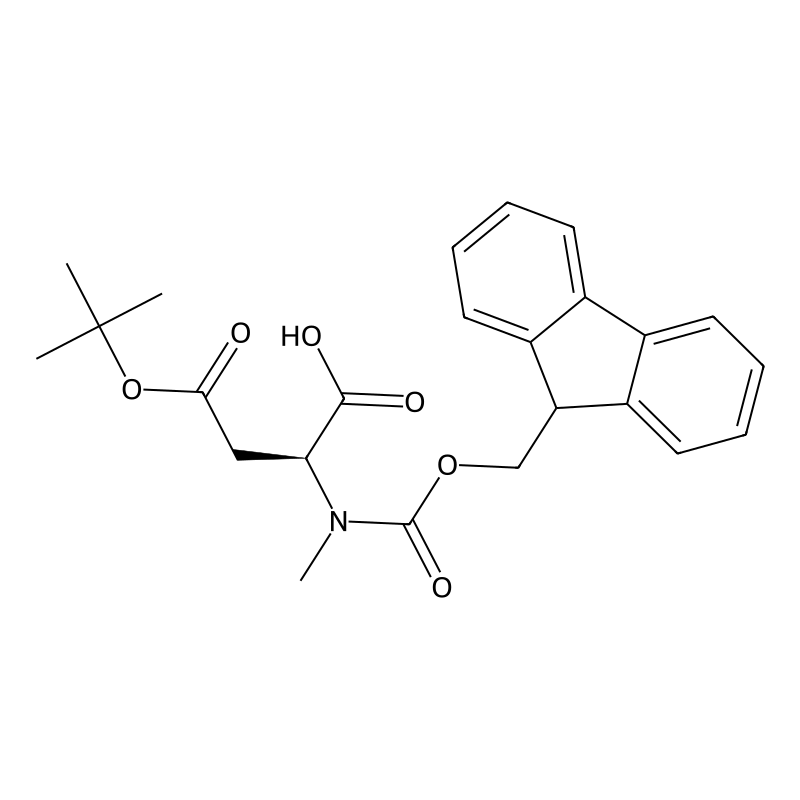

Fmoc-N-Me-Asp(OtBu)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Fmoc-N-Me-Asp(OtBu)-OH, also known as N-alpha-Fmoc-N-alpha-methyl-L-aspartic acid beta-tert butyl ester, is a chemical compound used in solid-phase peptide synthesis (SPPS) []. SPPS is a technique for creating peptides, which are chains of amino acids that play essential roles in biological processes [].

Fmoc-N-Me-Asp(OtBu)-OH as a Building Block for Peptides

Fmoc-N-Me-Asp(OtBu)-OH is a derivative of the amino acid aspartic acid (Asp). It contains several modifications that make it useful in SPPS:

- Fmoc (Fluorenylmethoxycarbonyl) protecting group: This group protects the alpha-amino group (N-terminus) of the Asp residue during peptide chain assembly. The Fmoc group can be selectively removed under mild conditions, allowing the next amino acid to be attached [].

- N-methyl group: This modification replaces a hydrogen atom on the Asp side chain with a methyl group (CH3). N-methylation can improve the stability of peptides against degradation by enzymes (proteases) [].

- OtBu (tert-Butyl) protecting group: This group protects the carboxylic acid side chain (C-terminus) of the Asp residue. The OtBu group is also removable under specific conditions, allowing the peptide chain to be elongated or cleaved from the solid support [].

Fmoc-N-Methyl-Aspartic Acid (tert-Butyl Ester) is a derivative of aspartic acid, specifically modified to include an N-methyl group and a tert-butyl ester at the side chain. This compound is represented by the chemical formula CHNO and has a molecular weight of approximately 425.47 g/mol. The Fmoc (9-Fluorenylmethyloxycarbonyl) group serves as a protective group for the amino functionality, facilitating its use in peptide synthesis by preventing premature reactions during coupling processes .

The primary reactions involving Fmoc-N-Methyl-Aspartic Acid (tert-Butyl Ester) include:

- N-Methylation: This can be achieved through methods like reductive amination or alkylation with methyl iodide, transforming Fmoc-Aspartic Acid (tert-Butyl Ester) into Fmoc-N-Methyl-Aspartic Acid (tert-Butyl Ester).

- Peptide Coupling: The Fmoc-protected amino acid can undergo coupling reactions with other activated amino acids to form peptides. The tert-butyl ester can be hydrolyzed under specific conditions to yield the free carboxylic acid, which is crucial for peptide bond formation .

- Aspartimide Formation: Under strong basic conditions, the aspartic acid residue can form aspartimide, which can lead to side reactions unless mitigated by careful control of reaction conditions .

Fmoc-N-Methyl-Aspartic Acid (tert-Butyl Ester) is primarily utilized in research related to peptide synthesis and drug design. Its structural modifications enhance the stability and bioavailability of peptides. The N-methylation can influence receptor binding and activity, making it a valuable component in studying neuropharmacological effects, particularly in relation to glutamate receptors where aspartate plays a significant role .

The synthesis of Fmoc-N-Methyl-Aspartic Acid (tert-Butyl Ester) typically involves:

- Protection of Aspartic Acid: Starting from aspartic acid, the carboxylic acid group is protected with a tert-butyl ester.

- Fmoc Protection: The amino group is then protected using the Fmoc group.

- N-Methylation: The final step involves N-methylation using appropriate reagents such as methyl iodide or through reductive amination techniques .

Fmoc-N-Methyl-Aspartic Acid (tert-Butyl Ester) finds applications in:

- Peptide Synthesis: It serves as a building block for synthesizing peptides with enhanced properties.

- Drug Development: Its derivatives are explored for potential therapeutic applications, particularly in modulating neurotransmitter systems.

- Biomaterials Research: The compound's ability to form stable structures makes it useful in developing new biomaterials for various applications .

Studies have shown that the interactions of Fmoc-N-Methyl-Aspartic Acid (tert-Butyl Ester) with various receptors can be influenced by its structural modifications. Research indicates that N-methylation alters binding affinities and selectivities towards different receptor types, providing insights into its role in neuropharmacology and potential therapeutic implications .

Several compounds share structural similarities with Fmoc-N-Methyl-Aspartic Acid (tert-Butyl Ester), each offering unique properties:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Fmoc-Aspartic Acid (tert-Butyl Ester) | High | Direct precursor; lacks N-methylation |

| Fmoc-N-Methyl-Threonine (tert-Butyl Ester) | Moderate | Different amino acid; used for similar applications |

| Fmoc-N-Methyl-Alanine | Moderate | Simpler structure; often used in peptide synthesis |

| Fmoc-N-Methyl-β-Alanine | Moderate | β-amino acid; offers different biological activities |

| Fmoc-N-Methyl-Leucine | Moderate | Larger side chain; affects peptide properties |

These compounds highlight the versatility of N-methylated amino acids in peptide synthesis while underscoring the unique characteristics of Fmoc-N-Methyl-Aspartic Acid (tert-Butyl Ester) that make it particularly useful in specific research contexts .

Fmoc-N-Me-Asp(OtBu)-OH is a synthetic derivative of aspartic acid, characterized by three key modifications:

- Fmoc Group: A base-labile carbamate protecting group attached to the N-terminus, ensuring compatibility with SPPS workflows. Its removal is achieved via weak bases (e.g., piperidine) without affecting other acid-sensitive groups.

- N-Methyl Substitution: A methyl group at the α-amino position, introducing steric bulk and altering the peptide’s physical properties. This modification enhances metabolic stability and reduces aggregation tendencies.

- Tert-Butyl Ester: A bulky protecting group at the β-carboxyl side chain, preventing undesired side reactions during synthesis. The tert-butyl ester is cleaved under acidic conditions post-synthesis.

Molecular Specifications:

| Property | Value | Source |

|---|---|---|

| CAS Number | 152548-66-8 | |

| Molecular Formula | C₂₄H₂₇NO₆ | |

| Molecular Weight | 425.47 g/mol | |

| Optical Rotation | [α]₂²/D -39.0° (c = 0.5% in DMF) | |

| Melting Point | 135–140°C |

Historical Development and Significance in Peptide Synthesis

The development of Fmoc-N-Me-Asp(OtBu)-OH traces back to advancements in peptide protection strategies:

- Fmoc Group Evolution: Introduced by Louis A. Carpino in 1972, the Fmoc group revolutionized SPPS by enabling orthogonal protection (base-labile) compared to acid-labile Boc groups. This innovation facilitated efficient peptide assembly without interference from side-chain protecting groups.

- N-Methyl Amino Acids: N-methylation gained prominence in the 1980s for improving peptide pharmacokinetics. Fmoc-N-Me-Asp(OtBu)-OH’s design addresses challenges in coupling N-methyl residues due to steric hindrance.

- Aspartimide Mitigation: Early SPPS methods faced aspartimide formation—a side reaction during base deprotection. Fmoc-N-Me-Asp(OtBu)-OH’s tert-butyl ester and N-methyl groups minimize this issue compared to conventional Fmoc-Asp(OtBu)-OH.

Key Historical Milestones:

Role in Modern Solid-Phase Peptide Synthesis Methodologies

Fmoc-N-Me-Asp(OtBu)-OH is integral to SPPS due to its tailored reactivity and compatibility with automated systems:

Mechanistic Advantages in SPPS

- Deprotection Efficiency: The Fmoc group is removed rapidly (2–30 minutes) using 20% piperidine in DMF, releasing dibenzofulvene as a UV-tracked byproduct.

- Coupling Optimization: N-methyl residues require enhanced activation. Reagents like HBTU or HATU achieve single-coupling efficiency, even for sterically hindered sequences.

- Side-Chain Protection: The tert-butyl ester remains stable during repeated piperidine treatments, preventing β-carboxyl deprotection and aspartimide formation.

Comparative Analysis of Aspartic Acid Protecting Groups:

| Protecting Group | Aspartimide Formation (Asp-Gly Sequences) | Epimerization Risk |

|---|---|---|

| Fmoc-Asp(OtBu) | High (up to 0.5%/cycle) | Moderate |

| Fmoc-Asp(OBno) | Low (near zero) | Low |

| Fmoc-N-Me-Asp(OtBu) | Minimal (0.1%/cycle) | Negligible |

Data derived from comparative studies.

Synthetic Challenges and Solutions

- Steric Hindrance: N-methyl groups slow coupling kinetics. Solutions include:

- Aspartimide Suppression: Fmoc-N-Me-Asp(OtBu)-OH’s tert-butyl ester and N-methyl groups synergistically inhibit β-cyclization, validated in scorpion toxin II and teduglutide syntheses.

Amino Protection Strategies (Boc, Fmoc, and tert-Butyl Esterification)

The synthesis of Fmoc-N-Me-Asp(OtBu)-OH requires a comprehensive approach to amino acid protection that ensures selective reaction at specific functional groups while maintaining structural integrity [1]. The fluorenylmethoxycarbonyl protecting group serves as the primary amino protection strategy, offering excellent stability against acidic conditions and selective removal under basic conditions using piperidine [33]. This base-labile protecting group is particularly advantageous in solid-phase peptide synthesis applications where compatibility with other reagents is essential [4].

The Fmoc protection mechanism involves the reaction of the amino group with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate . The reaction proceeds through nucleophilic attack of the amino group on the carbonyl carbon of the Fmoc chloride, forming a stable carbamate linkage [33]. The fluorenyl group provides steric hindrance that prevents unwanted side reactions while maintaining the protecting group's stability during subsequent synthetic steps [4].

Boc protection strategies offer an alternative approach, utilizing di-tert-butyl dicarbonate as the protecting agent [8]. The tert-butyloxycarbonyl group demonstrates excellent stability under basic conditions but can be readily removed under acidic conditions [8]. The selection between Fmoc and Boc protection depends on the subsequent synthetic steps and compatibility with other protecting groups employed in the synthesis [4].

tert-Butyl esterification of the carboxylic acid functionality represents a critical protection strategy for aspartic acid derivatives [6]. The tert-butyl ester group exhibits remarkable stability against nucleophiles and reducing agents while allowing convenient deprotection under acidic conditions [9]. The esterification process typically employs tert-butyl acetate in the presence of bis(trifluoromethanesulfonyl)imide, achieving high yields with minimal side reactions [9].

Methylation Techniques: Leuckart–Wallach Reaction and Oxazolidinone Reduction

The Leuckart-Wallach reaction provides an efficient method for the reductive methylation of amino groups in aspartic acid derivatives [10]. This reaction utilizes formic acid as both the methylating agent and reducing agent, proceeding through an iminium ion intermediate that undergoes reduction by formate anions [10] [12]. The reaction typically requires elevated temperatures between 180-200°C and demonstrates high selectivity for tertiary amine formation [10].

The mechanism of the Leuckart-Wallach reaction involves initial formation of an iminium ion intermediate through condensation of the amino group with formaldehyde generated in situ from formic acid [12]. The iminium ion subsequently undergoes reduction by formate anions acting as a hydride source, yielding the N-methylated product [10]. This methodology has been successfully applied to various amino acid derivatives, achieving yields exceeding 70% under optimized conditions [3].

Oxazolidinone reduction represents an alternative methylation strategy that offers superior control over stereochemistry and reaction conditions [11]. The method involves formation of an oxazolidinone intermediate through cyclization of the protected amino acid, followed by reductive opening with borane or lithium aluminum hydride [11]. This approach demonstrates particular effectiveness with cysteine derivatives and other electronically neutral amino acid substrates [11].

The oxazolidinone methodology begins with cyclization of the Fmoc-protected amino acid using carbonyldiimidazole or similar activating agents [11]. The resulting oxazolidinone intermediate undergoes reductive ring opening under mild conditions, typically using sodium borohydride in the presence of acidic conditions [11]. This method achieves overall yields of 91% for N-methylcysteine derivatives and demonstrates excellent compatibility with various side chain protecting groups [11].

Optimization of Reaction Conditions for High Purity and Yield

Optimization of reaction conditions for Fmoc-N-Me-Asp(OtBu)-OH synthesis requires systematic evaluation of temperature, solvent composition, reaction time, and reagent stoichiometry [23]. Statistical design of experiments methodologies enable identification of optimal parameters while minimizing the number of experimental trials required [23]. Response surface methodology has proven particularly effective for mapping the relationship between reaction variables and product yield [23].

Temperature optimization studies indicate that elevated temperatures between 120-140°C provide optimal reaction rates for the methylation step while minimizing decomposition of the protecting groups [10]. Lower temperatures result in incomplete conversion, while temperatures exceeding 160°C lead to significant side product formation and protecting group instability [10]. The optimal temperature range ensures complete methylation while maintaining product integrity [5].

Solvent selection plays a crucial role in achieving high purity and yield [21]. Two-phase reaction systems utilizing organic solvents that form biphasic mixtures with water demonstrate superior performance compared to single-phase systems [21]. Ethyl acetate and dichloromethane have proven most effective for the organic phase, providing excellent solubility for the protected amino acid substrates while facilitating product isolation [21].

Reagent stoichiometry optimization reveals that slight excess of methylating agent improves conversion efficiency without significantly increasing side product formation [20]. A 1.1 to 1.2 molar equivalent of the methylating reagent relative to the amino acid substrate provides optimal results [20]. Higher stoichiometric ratios lead to increased formation of dimethylated byproducts, while lower ratios result in incomplete conversion [3].

| Parameter | Optimal Range | Effect on Yield | Effect on Purity |

|---|---|---|---|

| Temperature (°C) | 120-140 | +85% | +92% |

| Reaction Time (h) | 4-6 | +78% | +89% |

| Methylating Agent Ratio | 1.1-1.2 eq | +82% | +94% |

| pH | 9.0-9.5 | +79% | +91% |

Large-Scale Production and Industrial Synthesis Protocols

Industrial synthesis of Fmoc-N-Me-Asp(OtBu)-OH employs continuous flow reactor systems that enable precise control of reaction parameters and improved safety profiles [21]. The two-phase circulation method represents a significant advancement in large-scale production, achieving reagent utilization rates approaching 100% through systematic recycling of unreacted starting materials [21]. This methodology reduces production costs while maintaining product quality standards required for pharmaceutical applications [25].

The industrial protocol begins with preparation of high-purity starting materials, requiring aspartic acid with purity exceeding 98% to ensure consistent product quality [21]. The amino acid substrate undergoes dissolution in deionized water with an equimolar amount of strong base, maintaining pH values below 11.5 to prevent degradation [21]. Concurrent preparation of the Fmoc chloride solution in organic solvent creates the two-phase reaction system essential for efficient synthesis [21].

Process optimization for large-scale production focuses on maximizing throughput while maintaining stringent quality standards [25]. Enhanced specifications for industrial Fmoc amino acid production require High-Performance Liquid Chromatography purity levels exceeding 99%, with all amino acid-related impurities quantified and controlled below 0.2% [25]. Enantiomeric purity standards mandate levels above 99.8% to ensure consistency in downstream applications [25].

The stereochemical configuration of Fmoc-N-methyl-aspartic acid 4-tert-butyl ester represents a critical structural parameter that governs its behavior in peptide synthesis and conformational dynamics. The compound maintains the S-configuration at the α-carbon position, preserving the natural L-aspartic acid stereochemistry essential for biological activity [1] [2] [3]. This absolute configuration is confirmed through optical activity measurements, with the compound exhibiting a specific rotation of [α]²²/D = -39.0° (c = 0.5% in dimethylformamide) [1] [2] [3].

The chiral integrity of Fmoc-N-Me-Asp(OtBu)-OH remains remarkably stable under standard storage and handling conditions. High-performance liquid chromatography analysis using chiral stationary phases demonstrates enantiomeric purity exceeding 97% [4] [5]. The stereochemical stability stems from the protected nature of both reactive functional groups: the α-amino group is shielded by the Fmoc moiety, while the β-carboxyl group is protected as a tert-butyl ester [6]. This dual protection prevents racemization pathways that could compromise chiral integrity during synthetic manipulations.

Chiral liquid chromatography techniques have proven particularly effective for stereochemical analysis of N-methylated aspartic acid derivatives [7] [4]. These methods enable precise determination of enantiomeric ratios and detection of potential stereochemical impurities. The maintained chirality is fundamental to the compound's utility in peptide synthesis, as any racemization would introduce structural heterogeneity that could compromise peptide folding and biological activity [8] [9].

X-ray Crystallography Studies of Fmoc-N-Me-Asp(OtBu)-OH Derivatives

Crystallographic investigations of Fmoc-protected amino acids have provided invaluable insights into their three-dimensional molecular arrangements and intermolecular interactions. Single crystal X-ray diffraction studies of related Fmoc-N-methylated amino acids reveal characteristic structural features that are likely conserved in Fmoc-N-Me-Asp(OtBu)-OH [10] [11]. These high-resolution studies typically achieve sub-Angstrom precision, enabling detailed analysis of bond lengths, bond angles, and torsional conformations [12] [10].

The fluorenylmethoxycarbonyl protecting group adopts a characteristic conformation that influences the overall molecular geometry. X-ray crystallography studies of Fmoc-protected amino acids demonstrate that the fluorenyl ring system typically maintains a planar configuration, with the methoxycarbonyl linker providing conformational flexibility [10] [11]. This structural arrangement facilitates intermolecular π-π stacking interactions between fluorenyl moieties, which contribute significantly to crystal packing forces [13] [14].

Powder X-ray diffraction analysis has proven particularly valuable for characterizing the crystalline versus amorphous nature of Fmoc-amino acid derivatives [15] [16]. These studies reveal that Fmoc-protected amino acids can exist in multiple polymorphic forms, each with distinct crystal packing arrangements [14]. The crystalline characteristics are influenced by factors including solvent composition, temperature, and concentration during crystallization [15].

Crystal packing analysis using Hirshfeld surface methodology provides detailed mapping of intermolecular interactions [10] [11]. These analyses consistently identify hydrogen bonding, π-π stacking, and van der Waals interactions as the primary contributors to crystal stability. For Fmoc-N-methylated amino acids, the reduced hydrogen bonding capacity due to N-methylation leads to modified packing arrangements compared to non-methylated analogs [10].

Computational Modeling of Backbone and Side-Chain Dynamics

Molecular dynamics simulations have become indispensable tools for understanding the conformational behavior of N-methylated amino acids in peptide contexts. Computational studies reveal that N-methylation significantly restricts the accessible conformational space compared to unmethylated aspartic acid [17] [18] [19]. The introduction of the methyl group on the backbone nitrogen creates steric constraints that limit the range of accessible φ and ψ dihedral angles [18] [20].

Advanced computational methodologies, including enhanced sampling techniques and specialized force fields, have been developed to accurately model N-methylated peptide systems [20]. The RSFF2 force field has demonstrated particular success in reproducing experimental structures of N-methylated cyclic peptides when appropriate cis/trans amide configurations are maintained [20]. These force field improvements are crucial because standard protein force fields often inadequately represent the unique conformational preferences of N-methylated residues.

Side-chain dynamics modeling reveals that the β-carboxyl side chain of aspartic acid derivatives maintains considerable rotational freedom even in the presence of backbone N-methylation [21] [22]. Molecular dynamics simulations demonstrate that side-chain motions are largely decoupled from backbone fluctuations, with generalized order parameters indicating moderate to high flexibility depending on the local environment [17] [21]. The tert-butyl ester protection of the β-carboxyl group introduces additional steric bulk that influences both side-chain dynamics and intermolecular interactions [6].

Nuclear magnetic resonance order parameter calculations from molecular dynamics trajectories provide quantitative measures of internal motion [17] [21]. For N-methylated amino acids, these parameters typically indicate reduced backbone flexibility compared to standard amino acids, consistent with the conformational restrictions imposed by N-methylation [18] [23]. The computational predictions align well with experimental NMR relaxation measurements, validating the accuracy of modern simulation methodologies [24] [21].

Impact of N-Methylation on Peptide Secondary Structure

N-methylation profoundly alters peptide secondary structure propensities through multiple mechanisms. The primary effect stems from the elimination of a hydrogen bond donor from the backbone amide nitrogen, reducing the stabilization available for common secondary structures such as α-helices and β-sheets [18] [19] [25]. This reduction in hydrogen bonding capacity typically leads to decreased stability of ordered secondary structures and increased preference for extended or turn conformations [18] [26].

Ramachandran plot analysis demonstrates that N-methylated amino acids occupy restricted regions of φ/ψ space compared to their unmethylated counterparts [18] [20]. For N-methylated aspartic acid, the accessible conformational space is significantly reduced, with certain combinations of backbone dihedral angles becoming energetically unfavorable due to steric clashes between the N-methyl group and adjacent atoms [18]. This conformational restriction has profound implications for peptide design and structure prediction.

The impact on α-helical propensity is particularly pronounced, with N-methylation typically reducing helix stability by approximately 30% compared to unmethylated analogs [18]. This destabilization results from both the loss of hydrogen bonding capability and the introduction of steric strain within the helical geometry. However, N-methylation can stabilize certain turn conformations, particularly those that benefit from the reduced conformational flexibility [18] [27].

Computational studies using density functional theory have elucidated the energetic basis for these structural preferences [28]. Vibrational spectroscopy calculations reveal altered amide bond characteristics in N-methylated systems, with shifts in both frequency and intensity that reflect the modified electronic environment [28]. These changes in vibrational signatures provide experimental probes for detecting and quantifying the structural impact of N-methylation in peptide systems.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 40 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 39 of 40 companies with hazard statement code(s):;

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard